Tert-butyl propylalaninate
Description
Tert-butyl propylalaninate is a synthetic ester derivative of alanine, where the tert-butyl group acts as a protective moiety for the amino acid’s carboxylic acid functionality. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, to enhance solubility and stability during reactions. The tert-butyl group’s steric bulk reduces undesired side reactions, such as racemization, while facilitating selective deprotection under acidic conditions .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl 2-(propylamino)propanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7-11-8(2)9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 |
InChI Key |
XZWACVICCNBLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl propylalaninate typically involves the esterification reaction between tert-butyl alcohol and propylalanine. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Key Data:
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | HClO₄ | |
| Reaction Time | 48 hours | |
| Yield | 72% |
Deprotection of the tert-Butyl Carbamate (Boc Group)
The Boc group is cleaved under acidic conditions, regenerating the free amine:
-
Conditions : Room temperature, 1–2 hours.
-
Mechanism : Acidic hydrolysis of the carbamate linkage releases CO₂ and tert-butanol.
Example:
textBoc-Ala-OPr + TFA → NH₃⁺-Ala-OPr + CO₂ + (CH₃)₃COH
Key Data:
| Reagent | Conditions | Reference |
|---|---|---|
| TFA | RT, 1–2 hours | |
| Aqueous H₃PO₄ | Mild, selective cleavage |
Hydrolysis of the Propyl Ester
The propyl ester undergoes saponification or acid-catalyzed hydrolysis:
-
Basic Conditions : NaOH/EtOH, reflux, yielding alanine carboxylate.
-
Acidic Conditions : H₂SO₄/H₂O, slower reaction.
Key Data:
| Condition | Time | Product | Reference |
|---|---|---|---|
| 1M NaOH, EtOH, 70°C | 4 hours | Alanine carboxylate | |
| 2M H₂SO₄, H₂O | 12 hours | Alanine |
Transesterification Reactions
The propyl ester can be exchanged with other alcohols under catalytic conditions:
-
Catalyst : Ti(OiPr)₄ or enzymatic methods.
Key Data:
| Catalyst | Alcohol | Yield | Reference |
|---|---|---|---|
| Lipase (Candida antarctica) | Benzyl alcohol | 85% |
Aminolysis to Form Amides
Reaction with amines produces alanine amides:
-
Conditions : DCC/DMAP coupling or direct aminolysis at elevated temperatures.
Key Data:
| Coupling Reagent | Amine | Yield | Reference |
|---|---|---|---|
| DCC/DMAP | Benzylamine | 78% |
Stability Under Thermal and Radical Conditions
-
Thermal Stability : Decomposition above 150°C, releasing isobutylene ( ).
-
Radical Reactions : tert-Butyl groups exhibit stability in radical environments, with R₂ relaxation rates <140 ms in NMR studies ( ).
Mechanistic Insights
Scientific Research Applications
Tert-butyl propylalaninate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl propylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Tert-butyl propylalaninate belongs to the broader class of tert-butyl-protected amino acid esters. Key analogues include:
- Methyl propylalaninate : Lacks steric hindrance, leading to higher reactivity but lower stability.
- Benzyl propylalaninate: Offers aromatic protection, cleavable via hydrogenolysis, but introduces flammability risks.
- Ethyl propylalaninate: Balances moderate reactivity and stability, often used in non-acidic environments.
Physicochemical Properties (Hypothetical Data)
| Property | This compound* | Methyl Propylalaninate | Benzyl Propylalaninate | Ethyl Propylalaninate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~217 | ~161 | ~225 | ~175 |
| Boiling Point (°C) | ~250 (decomposes) | ~180 | ~290 | ~200 |
| Solubility in Water | Low | Moderate | Very low | Moderate |
| Stability in Acid | Deprotection at pH < 2 | Stable | Stable | Stable |
| Flash Point (°C) | ~80 (estimated) | ~60 | ~100 | ~70 |
*Data inferred from tert-butyl alcohol (boiling point: 82.4°C ) and analogous ester behavior.
Reactivity and Stability
- Acid Sensitivity : The tert-butyl group in this compound is cleaved under strong acidic conditions (e.g., trifluoroacetic acid), a trait shared with tert-butyl ethers and carbonates . In contrast, methyl and ethyl esters require harsher basic conditions for hydrolysis.
- Thermal Stability: Tert-butyl esters generally exhibit higher thermal stability than benzyl esters due to reduced resonance destabilization. However, they decompose exothermically above 200°C, releasing flammable isobutylene gas—a hazard noted in tert-butyl alcohol .
- Oxidative Resistance : Unlike benzyl esters, this compound resists oxidation, making it suitable for reactions involving peroxides or metal catalysts .
Q & A
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- PPE : Nitrile gloves and safety goggles are mandatory; avoid skin contact due to potential sensitization .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How do computational methods like DFT aid in understanding this compound's conformational behavior?
Advanced Research Question
DFT calculations clarify:
- Solvent effects : Explicit solvent models (e.g., water or THF) stabilize equatorial conformers by 2–3 kcal/mol vs. gas-phase axial preferences .
- Transition states : Simulate energy barriers for tert-butyl rotation (e.g., 10–15 kcal/mol for chair-to-chair interconversion) .
- Reactivity predictions : Electron-deficient tert-butyl groups may direct electrophilic attacks to specific positions.
Workflow :- Optimize geometry using B3LYP/6-31G(d).
- Calculate Gibbs free energy differences between conformers.
- Validate with experimental NMR or X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
